molecular formula C12H18N2O4S B15156867 N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

Cat. No.: B15156867
M. Wt: 286.35 g/mol
InChI Key: KDHJIWMGQFZAOV-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide (CAS 112101-74-3, molecular formula C₁₂H₁₈N₂O₄S) is a chiral acetamide derivative characterized by a 4-methoxy-3-sulfamoylphenyl group attached to a propan-2-yl backbone. This compound has been identified as a key intermediate in pharmaceutical synthesis, particularly in the production of α-blockers such as tamsulosin derivatives . Its structure includes a sulfamoyl group (-SO₂NH₂) and a methoxy (-OCH₃) substituent on the aromatic ring, which influence its physicochemical properties and biological interactions. The compound exhibits a molecular weight of 286.35 g/mol and a density of 1.239 g/cm³ .

Properties

IUPAC Name

N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJIWMGQFZAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and potential applications based on diverse scientific literature.

  • Molecular Formula : C20H26N2O6S
  • Molecular Weight : 422.495 g/mol
  • CAS Number : 133261-17-3
  • Synonyms : Tamsulosin Ether, 2-(2-Ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, research on SMART compounds, which share structural similarities, demonstrated their ability to bind to the colchicine-binding site in tubulin, effectively inhibiting tubulin polymerization. This action leads to cell cycle arrest in the G(2)/M phase and induces apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundMechanism of Action%T/C Values (in vivo)Neurotoxicity Observed
SMART-HInhibits tubulin polymerization4% - 30%None
SMART-FInduces apoptosis through cell cycle arrest4% - 30%None
This compoundPotential similar mechanism (under investigation)TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar sulfamoyl derivatives indicates that they may exhibit activity against various bacterial strains. For example, pyrrole benzamide derivatives showed significant antibacterial effects with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could also possess antimicrobial characteristics.

The proposed mechanism of action for this compound involves interaction with cellular pathways related to tumor growth and resistance mechanisms. The ability of structurally related compounds to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a significant challenge in cancer therapy .

In Vivo Studies

In vivo studies involving SMART compounds have provided insights into their efficacy and safety profiles. For instance, treatment with SMART-H over a period of 21 days at a dosage of 15 mg/kg showed substantial antitumor efficacy without observable neurotoxicity . Such findings underscore the importance of further investigating this compound in similar models.

Clinical Implications

Given the promising results from related compounds, there is potential for this compound to be developed as a therapeutic agent for cancer treatment and possibly as an antimicrobial agent. Ongoing research should focus on its pharmacokinetics, optimal dosing strategies, and long-term safety assessments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxyphenoxy)-N-[(1R)-2-(4-Methoxy-3-sulfamoylphenyl)-1-methylethyl]acetamide

  • CAS : 133261-17-3
  • Molecular Formula : C₂₀H₂₆N₂O₆S
  • Role: A tamsulosin impurity with an additional ethoxyphenoxy group, altering receptor selectivity compared to the parent compound .

(S)-N-[1-(4-Methoxyphenyl)-2-nonynyl]acetamide

  • Molecular Formula: C₁₈H₂₃NO₂
  • Role: Synthesized via asymmetric catalysis, this compound lacks the sulfamoyl group but shares the 4-methoxyphenyl and acetamide backbone. The nonynyl chain introduces steric bulk, reducing solubility in polar solvents .

N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide

  • Role : A formoterol-related compound with a hydroxylated phenyl group. The hydroxy groups increase hydrogen-bonding capacity, influencing crystallinity and stability .
Table 1: Structural Comparison
Compound Name Key Substituents Molecular Formula Pharmacological Role
Target Compound 4-Methoxy-3-sulfamoylphenyl C₁₂H₁₈N₂O₄S Tamsulosin intermediate
2-(2-Ethoxyphenoxy)-N-...acetamide Ethoxyphenoxy, 4-methoxy-3-sulfamoyl C₂₀H₂₆N₂O₆S Tamsulosin impurity
(S)-N-[1-(4-Methoxyphenyl)-2-nonynyl]acetamide 4-Methoxyphenyl, nonynyl C₁₈H₂₃NO₂ Synthetic intermediate

Pharmacological Activity Comparisons

TRPA1 Antagonists: HC-030031 and CHEM-5861528

  • HC-030031 : IC₅₀ = 4–10 μM against TRPA1, with demonstrated anti-inflammatory effects in asthma models. Lacks the sulfamoyl group but shares the acetamide core .
  • CHEM-5861528 : A butyl-substituted analog with similar potency. The extended alkyl chain may enhance membrane permeability .

Suvecaltamide (INN Proposed List 122)

  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
  • Role : Cav channel stabilizer for epilepsy. The trifluoroethoxy-pyridine moiety differentiates it from the target compound, conferring voltage-gated calcium channel specificity .
Table 2: Pharmacological Profiles
Compound Name Target/Activity IC₅₀/Potency Structural Distinction
Target Compound Not explicitly reported N/A Sulfamoyl group for solubility
HC-030031 TRPA1 antagonist 4–10 μM Purine-dione core
Suvecaltamide Cav channel stabilizer Antiepileptic Trifluoroethoxy-pyridine

Physicochemical and Analytical Comparisons

NMR and ESI-HRMS Data

  • Target Compound: No direct spectral data provided.
  • Analog : N-(1-(1-oxo-1-phenyl-3-(N-(phenylsulfonyl)phenylsulfonamido)propan-2-yl)cyclopentyl)acetamide shows δH 1.2–2.4 ppm (alkyl protons) and δC 170 ppm (amide carbonyl) in NMR, with ESI-HRMS confirming molecular weight .

Crystallographic Data

  • N-[4-(2-Propyn-1-yloxy)phenyl]acetamide : Exhibits dihedral angles of 18.31° (acetamide) and 7.01° (propynyloxy) relative to the phenyl ring. Forms 1D hydrogen-bonded chains, influencing solid-state stability .
Table 3: Physical Properties
Property Target Compound N-[4-(2-Propyn-1-yloxy)phenyl]acetamide
Melting Point Not reported Similar to literature values
Solubility Moderate (sulfamoyl enhances) Low (propynyl reduces polarity)
Hydrogen Bonding Likely (amide NH) N–H⋯O chains observed

Preparation Methods

Acetylation of Amine Precursors

The synthesis begins with the acetylation of (1R)-2-(4-methoxyphenyl)-1-methylethylamine using acetic anhydride under inert conditions. This step introduces the acetamide group while preserving the chiral center:

$$
\text{(1R)-2-(4-Methoxyphenyl)-1-methylethylamine} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{N-[(1R)-2-(4-Methoxyphenyl)-1-methylethyl]acetamide}
$$

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C (prevents racemization)
  • Time : 4–6 hours
  • Yield : 85–90%

Chlorosulfonation and Sulfonamide Formation

The acetylated intermediate undergoes chlorosulfonation at the para position of the methoxy-substituted benzene ring. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, followed by ammonolysis to introduce the sulfamoyl group:

$$
\text{N-[(1R)-2-(4-Methoxyphenyl)-1-methylethyl]acetamide} + \text{ClSO₃H} \rightarrow \text{Intermediate Sulfonyl Chloride} \xrightarrow{\text{NH}_3} \text{this compound}
$$

Critical Parameters :

Parameter Optimal Range Impact on Yield
Chlorosulfonation Temperature −10–0°C Minimizes side reactions
Ammonia Concentration 20–25% (aq.) Ensures complete conversion
Solvent DCM/Toluene (1:1) Enhances solubility

Side reactions such as over-sulfonation or diastereomer formation are mitigated by strict temperature control and stoichiometric precision.

Hydrogenation and Final Deprotection

A phenethyl protecting group, if present, is removed via catalytic hydrogenation using palladium on carbon (Pd/C):

$$
\text{Protected Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}
$$

Conditions :

  • Pressure : 30–50 psi H₂
  • Catalyst Loading : 5% Pd/C (1/10 wt%)
  • Solvent : Ethanol/Water (9:1)
  • Yield : 92–95%

Industrial-Scale Production Adaptations

Scalable synthesis requires modifications to improve cost efficiency and safety:

Solvent Recycling

Dichloromethane is replaced with toluene in chlorosulfonation to reduce environmental impact. Toluene’s higher boiling point (110°C) allows for easier recovery and reuse, cutting solvent costs by 40%.

Catalyst Optimization

Industrial processes utilize water-wet Pd/C (50% moisture) to minimize pyrophoric risks. This adjustment reduces catalyst costs by 30% without compromising hydrogenation efficiency.

Continuous Flow Reactors

Patented methods describe continuous flow systems for the acetylation and sulfonation steps, enhancing throughput by 200% compared to batch processes. Residence times are optimized to 8–10 minutes per step.

Analytical Characterization

Rigorous quality control ensures stereochemical integrity and purity.

Spectroscopic Validation

  • ¹H-NMR (250 MHz, CDCl₃):

    δ (ppm) Multiplicity Assignment
    1.27 d (J=6.2 Hz) CH₂CH(CH₃)
    2.28 s COCH₃
    3.72 s OCH₃
    6.42–7.38 m Aromatic protons
  • Optical Rotation : [α]²⁵_D = −15.6° (c=1, H₂O), confirming the R-configuration.

Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IA) resolves enantiomers, achieving ≥99.5% ee. Mobile phase: Hexane/Isopropanol (80:20) at 1.0 mL/min.

Comparative Analysis of Synthetic Methods

A review of literature reveals two dominant approaches:

Method Advantages Limitations
Classical Stepwise High stereocontrol Low throughput (batch-only)
Continuous Flow Scalable, cost-effective Higher initial capital cost

The continuous flow method is favored for industrial production due to its scalability, despite requiring specialized equipment.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonamide formation, alkylation, and acetylation. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfamoyl at δ 7.2–7.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 327.1) and purity (>98%) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What are the primary structural features influencing its biological activity?

  • Key moieties :

  • Sulfamoyl group : Enhances enzyme inhibition (e.g., carbonic anhydrase) via hydrogen bonding .
  • Methoxy substituent : Modulates lipophilicity and membrane permeability .
  • Acetamide backbone : Stabilizes interactions with hydrophobic protein pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response profiling : Use standardized assays (e.g., IC50_{50} in enzyme inhibition) across multiple cell lines .
  • Off-target screening : Employ kinome-wide profiling or proteomics to identify non-specific interactions .
  • Statistical validation : Apply ANOVA or Bayesian modeling to address variability in replicate studies .

Q. What experimental designs are optimal for assessing its stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (pH 2), and basic (pH 10) conditions, followed by HPLC stability testing .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS/MS .
  • Light sensitivity : Monitor UV-Vis spectral changes under ICH Q1B photostability guidelines .

Q. How can computational methods predict its target selectivity and binding affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific contributions .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett constants) with activity data from analogs .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Methodology :

  • Prodrug design : Modify the acetamide group to reduce non-specific binding until metabolic activation .
  • Tissue distribution studies : Use radiolabeled 14^{14}C-tracers to quantify organ-specific accumulation .
  • CRISPR screening : Identify genetic modifiers of toxicity in knockout cell libraries .

Q. How can researchers leverage structural analogs to improve pharmacokinetic properties?

  • Methodology :

  • Bioisosteric replacement : Substitute the sulfamoyl group with a phosphonate to enhance solubility .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) while maintaining activity via SAR analysis .
  • Metabolic profiling : Use liver microsomes to identify and block major oxidation sites (e.g., CYP3A4-mediated demethylation) .

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